trans-4-Fluorocyclohexanecarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups in the molecule .
Chemical Reactions Analysis
Hydrofluoric Acid-Catalyzed Addition
FC can be synthesized via hydrofluoric acid (HF)-catalyzed addition of cyclohexene and carboxylic acid precursors. This method leverages the cyclohexene ring’s reactivity to introduce fluorine at the trans-4 position while forming the carboxylic acid moiety .
Fluorination of Cyclohexanecarboxylic Acid
Another approach involves fluorinating cyclohexanecarboxylic acid. This typically employs electrophilic fluorination reagents (e.g., fluorine gas or fluorinating agents) to substitute a hydrogen atom at the 4-position of the cyclohexane ring. The trans configuration is achieved through stereochemical control during the reaction .
Multi-Step Biosynthetic Pathways
In precursor-directed biosynthesis, fluorinated rapamycin analogs have been synthesized using FC as a substrate. This involves feeding fluorinated cyclohexanecarboxylic acid derivatives to Streptomyces hygroscopicus, where enzymatic transformations introduce functional groups (e.g., hydroxyl or ester groups) while retaining the fluorine substituent .
Table 1: Synthesis Methods for trans-4-Fluorocyclohexanecarboxylic Acid
| Method | Key Reagents/Conditions | Notes |
|---|---|---|
| Hydrofluoric acid-catalyzed addition | Cyclohexene, HF | Forms trans-4-fluoro substituent |
| Direct fluorination | Fluorine gas/fluorinating agents | Requires stereochemical control |
| Biosynthetic incorporation | S. hygroscopicus, fluorinated precursors | Used for complex analog synthesis |
Esterification (Fischer Esterification)
FC undergoes Fischer esterification with alcohols in the presence of an acid catalyst (e.g., HCl, H₂SO₄). The carboxylic acid reacts with an alcohol (e.g., methanol, ethanol) to form esters, releasing water as a byproduct. This reaction is reversible and acid-catalyzed, enabling equilibrium control .
Mechanism :
-
Protonation of the carbonyl oxygen activates the carbonyl group.
-
Nucleophilic attack by the alcohol on the carbonyl carbon forms a tetrahedral intermediate.
Conversion to Acid Chlorides
FC reacts with thionyl chloride (SOCl₂) to form acid chlorides. The reaction involves:
-
Nucleophilic attack of the hydroxyl oxygen on SOCl₂, forming a chlorosulfite intermediate.
Amide Formation
FC can react with amines under high-temperature conditions to form amides. The reaction proceeds via the ammonium carboxylate salt intermediate, which eliminates water to yield the amide .
Reduction to Alcohols
Using reducing agents like LiAlH₄ or BH₃·THF, FC is reduced to primary alcohols. The reaction involves nucleophilic acyl substitution, where hydride replaces the carboxyl group, forming an aldehyde intermediate that is further reduced .
Table 2: Reactions of the Carboxylic Acid Group
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Alcohol, acid catalyst (e.g., HCl) | Esters (e.g., methyl, ethyl) |
| Acid chloride formation | Thionyl chloride (SOCl₂) | Fluorocyclohexanecarboxylic acid chloride |
| Amide synthesis | Amine, heat | Amides |
| Reduction | LiAlH₄, BH₃·THF | Primary alcohol |
Defluorination
FC derivatives like [¹⁸F]-FCWAY undergo defluorination in vivo, releasing fluoride ions. This process is inhibited by disulfiram, which reduces metabolic clearance and increases plasma concentration of the parent compound .
Electrophilic Substitution
The fluorine atom at the trans-4 position directs electrophilic substitution reactions. For example, nitration or bromination can occur at positions para or meta to the fluorine, depending on reaction conditions .
Structural Variants and Derivatives
FC serves as a precursor for more complex molecules, such as:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
trans-4-Fluorocyclohexanecarboxylic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in the development of drugs targeting neurological disorders, where the fluorine atom can influence binding affinity and activity against specific biological targets .
Synthesis of Active Pharmaceutical Ingredients
The compound is essential in the production of optically active compounds and has been reported to be involved in the synthesis of Janus kinase inhibitors, which have therapeutic implications for autoimmune diseases . Additionally, derivatives of this compound have been explored as substitutes for established chemotherapeutic agents like daunorubicin and doxorubicin, indicating its potential role in cancer treatment .
Neuroscience Research
Investigating Neurotransmitter Systems
In neuroscience, this compound is utilized in studies examining neurotransmitter systems. It has been incorporated into radiolabeled compounds for Positron Emission Tomography (PET) imaging, specifically targeting serotonin 1A receptors. This application is crucial for understanding conditions such as depression and anxiety, as it helps elucidate the role of serotonin in these disorders .
Clinical Implications
Research involving this compound has shown promise in assessing surgical outcomes for patients with temporal lobe epilepsy. PET imaging using this compound allows for better localization of seizure foci, which is vital for planning effective surgical interventions .
Analytical Chemistry
Quantification in Biological Samples
In analytical chemistry, this compound is employed to develop methods for quantifying drug levels in biological samples. This capability is essential for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of drugs is critical .
Role in Biochemical Assays
The compound is also used in various biochemical assays to evaluate the biological activity of new compounds. These assays provide insights into potential therapeutic applications and help streamline drug development processes by identifying promising candidates early on .
Case Studies
Mechanism of Action
The mechanism by which trans-4-Fluorocyclohexanecarboxylic Acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chlorocyclohexanecarboxylic Acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromocyclohexanecarboxylic Acid: Similar structure with a bromine atom, used in different contexts due to its distinct properties.
Uniqueness: trans-4-Fluorocyclohexanecarboxylic Acid is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications .
Biological Activity
trans-4-Fluorocyclohexanecarboxylic acid (FC) is a fluorinated organic compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by its cyclohexane structure, which is substituted with a fluorine atom and a carboxylic acid group. Its unique chemical properties make it a subject of interest in various research fields, including neuropharmacology and drug development.
- Molecular Formula : C7H11F O2
- Molecular Weight : Approximately 144.16 g/mol
- Structure : The compound features a cyclohexane ring with a fluorine atom at the 4-position and a carboxylic acid functional group.
Research indicates that this compound interacts with biological macromolecules, influencing various biochemical pathways. The compound is known to modulate enzyme activity and may affect signal transduction pathways due to its ability to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids.
Neuropharmacological Effects
One of the primary areas of investigation for FC is its role as a radiolabeled ligand in positron emission tomography (PET) studies targeting serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that FC can be used to assess receptor binding and distribution in the brain, which is crucial for understanding its potential therapeutic applications in mood disorders and epilepsy .
Case Study: PET Imaging with FC
In a study involving patients with temporal lobe epilepsy (TLE), FC was utilized as a tracer to evaluate 5-HT1A receptor binding. Results indicated significant reductions in receptor binding in regions associated with epileptic foci, suggesting that FC could serve as a valuable tool for detecting epileptic activity and guiding surgical interventions .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical studies. Key findings include:
- Half-life : The biological half-life of FC in the brain averages around 41 minutes, indicating moderate retention time for imaging applications .
- Blood Clearance : Studies have demonstrated that FC exhibits rapid clearance from the bloodstream, which is beneficial for minimizing background signal during PET imaging .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound (FC) | Modulates serotonin receptor activity; potential use in imaging | Cyclohexane ring with fluorine |
| WAY 100635 | Selective 5-HT1A antagonist; used in research | Non-fluorinated analog; broader receptor profile |
| 18F-FCWAY | Radiolabeled version of FC; used in PET imaging | High contrast for static measurement of receptor distribution |
Q & A
Q. What synthetic methodologies are employed for preparing trans-4-fluorocyclohexanecarboxylic acid and its radiolabeled analogs?
Answer: The synthesis typically involves substituting cyclohexanecarboxylic acid (CHCA) with fluorinated analogs in reaction schemes. For example, this compound (FC, 2d) is synthesized via nucleophilic substitution or fluorination of precursor cyclohexane derivatives. Radiolabeling with fluorine-18 (¹⁸F) is achieved using prosthetic groups or direct isotopic exchange, depending on the stability of the fluorinated intermediate. Key steps include purification via HPLC and validation of radiochemical purity (>95%) .
Q. How is this compound characterized structurally and analytically?
Answer: Characterization employs:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and stereochemistry.
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.
- X-ray crystallography (for crystalline derivatives) to resolve spatial configurations, as demonstrated in studies of structurally related compounds like trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid .
Advanced Research Questions
Q. How does this compound compare to other fluorinated analogs in receptor binding studies?
Answer: In 5-HT₁A receptor antagonist studies, this compound ([¹⁸F]FCWAY, 4d) exhibits superior pharmacokinetics:
- Biological half-life : ~41 min in brain tissue, comparable to [¹¹C]carbonyl WAY 100634.
- Specific binding ratios : Hippocampus/cerebellum (H/Cb) ratio of 17.2, indicating high receptor affinity.
- Metabolic stability : Faster blood clearance than [¹⁸F]FBWAY (4b) but slower than [¹⁸F]MeFBWAY (4c).
| Compound | Brain Half-Life (min) | Blood Half-Life (min) | H/Cb Ratio |
|---|---|---|---|
| [¹⁸F]FCWAY | 41 | 29 | 17.2 |
| [¹⁸F]FBWAY | 35 | 41 | <10 |
| [¹⁸F]MeFBWAY | 16 | 18 | 5.8 |
These differences arise from fluorine's position and steric effects on metabolic pathways .
Q. What experimental strategies mitigate metabolic degradation of fluorinated cyclohexanecarboxylic acids in vivo?
Answer:
- Blocking studies : Co-injection with non-radiolabeled WAY 100635 (200 nmol) reduces non-specific binding, improving signal-to-noise ratios.
- Metabolite analysis : Use LC-MS to identify major metabolites (e.g., free carboxylic acids or defluorinated products) and adjust dosing protocols.
- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro groups) adjacent to fluorine enhances metabolic stability, as seen in 3-nitro-4-(fluoromethyl)benzoic acid derivatives .
Q. How do fluorination patterns on cyclohexanecarboxylic acid influence physicochemical properties?
Answer:
- Lipophilicity : Fluorine at the trans-4 position increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
- Acidity : The electron-withdrawing effect of fluorine lowers pKa of the carboxylic acid (e.g., trans-4-fluoro vs. trans-4-hydroxy derivatives).
- Conformational rigidity : Fluorine's steric effects stabilize chair conformations in cyclohexane rings, impacting receptor docking .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction.
- Metabolite interference : Free fluoride ions from defluorination require separation using ion-exchange chromatography.
- Sensitivity limits : Use high-specific-activity ¹⁸F labeling (≥2 Ci/μmol) to achieve nanomolar detection limits in PET imaging .
Data Analysis & Interpretation
Q. How are differential uptake ratios (DURs) calculated for fluorinated compounds in receptor mapping?
Answer: DUR = (%ID/g × body weight)/100, where %ID/g is the percentage of injected dose per gram of tissue. For this compound, DURs correlate with receptor density (R > 0.97) in autoradiography. Normalize to cerebellum (low receptor expression) to derive specific binding ratios (ROI/cerebellum - 1) .
Q. What statistical approaches resolve contradictions in binding affinity data across studies?
Answer:
- Multivariate regression : Accounts for variables like radioligand specific activity, receptor density, and off-target binding.
- Bland-Altman plots : Identify systematic biases between in vitro (autoradiography) and in vivo (PET) datasets.
- Meta-analysis : Pool data from multiple studies (e.g., FCWAY vs. FBWAY) to assess effect sizes and heterogeneity .
Structural & Functional Analog Studies
Q. How does this compound compare to difluoro analogs in macrolide synthesis?
Answer: 4,4-Difluorocyclohexanecarboxylic acid (DFCHC) introduces greater conformational rigidity than mono-fluoro derivatives, improving macrolide ring closure efficiency. However, DFCHC's higher logD (~1.8 vs. ~1.2 for FC) may reduce aqueous solubility, requiring formulation adjustments .
Q. What lessons from trans-4-alkylcyclohexanecarboxylic acids apply to fluorinated derivatives?
Answer:
- Steric effects : Bulky substituents (e.g., ethyl or propyl groups) at the 4-position hinder esterification but improve thermal stability in liquid crystals.
- Synthetic scalability : Microwave-assisted fluorination reduces reaction times from hours to minutes for trans-4-alkyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
